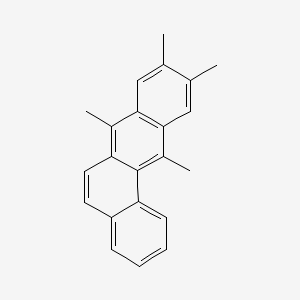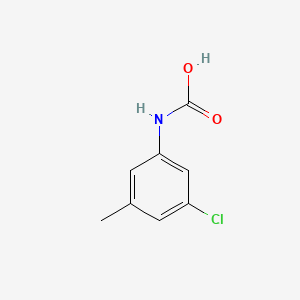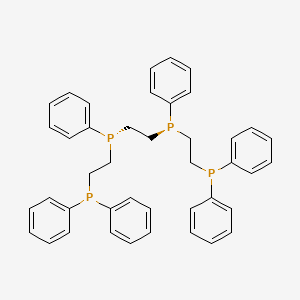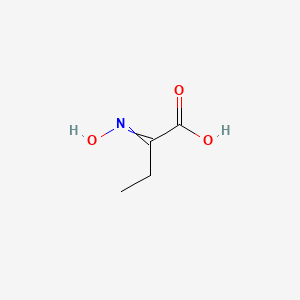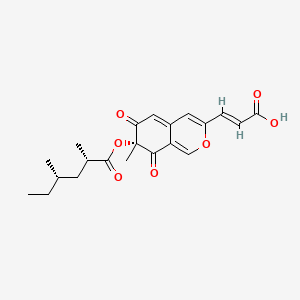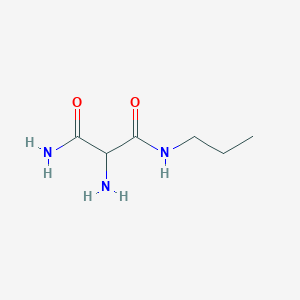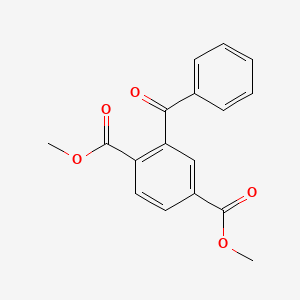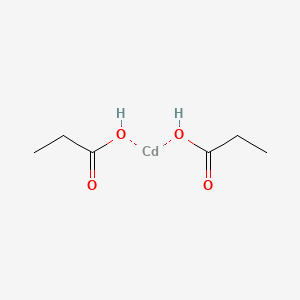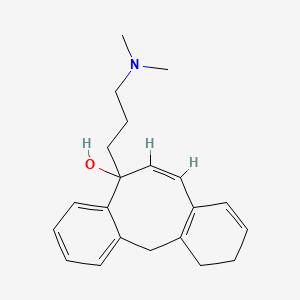
N,N,N',N'-Tetraallyl 1,4-diamino butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraallyl 1,4-diamino butane: is an organic compound with the molecular formula C16H28N2 It is characterized by the presence of four allyl groups attached to the nitrogen atoms of a 1,4-diaminobutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraallyl 1,4-diamino butane typically involves the reaction of 1,4-diaminobutane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,4-diaminobutane attack the carbon atoms of the allyl bromide, resulting in the formation of the tetraallyl derivative.
Reaction Conditions:
Reactants: 1,4-diaminobutane, allyl bromide
Base: Sodium hydroxide
Solvent: Typically anhydrous ethanol or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraallyl 1,4-diamino butane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraallyl 1,4-diamino butane can undergo various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Polymerization: The allyl groups can undergo polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Polymerization: Radical initiators or catalysts can be used to initiate polymerization.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Substituted amines with different functional groups.
Polymerization: Polymeric materials with varying properties.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraallyl 1,4-diamino butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraallyl 1,4-diamino butane involves its ability to participate in various chemical reactions due to the presence of reactive allyl groups. These groups can undergo polymerization, oxidation, and substitution reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the allyl groups and the diamine backbone.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl 1,4-diamino butane: Similar structure but with methyl groups instead of allyl groups.
1,4-Diaminobutane: The parent compound without any allyl or other substituents.
N,N,N’,N’-Tetraethyl 1,4-diamino butane: Similar structure but with ethyl groups instead of allyl groups.
Uniqueness
N,N,N’,N’-Tetraallyl 1,4-diamino butane is unique due to the presence of allyl groups, which impart distinct reactivity and potential for polymerization. This makes it valuable for applications requiring cross-linking and the formation of polymeric materials.
Propiedades
Número CAS |
54391-08-1 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(prop-2-enyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-5-11-17(12-6-2)15-9-10-16-18(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
Clave InChI |
WYRJQOPVEMCABI-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCCCN(CC=C)CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




